(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid
Description
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid is a triazole derivative featuring a diethoxymethyl group at the 4-position of the triazole ring and an acetic acid moiety at the 1-position. This compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for triazole formation . Its structural features make it relevant for applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C9H15N3O4 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[4-(diethoxymethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-5-12(11-10-7)6-8(13)14/h5,9H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
HOXDTZITCCBCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Diethoxymethyl Group: This step involves the reaction of the triazole intermediate with diethoxymethyl chloride under basic conditions.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole-acetic acid derivatives differ primarily in their 4-position substituents and the presence of ester/acid functionalities. Key examples include:
(4-Phenyl-[1,2,3]triazol-1-yl)-acetic Acid Ethyl Ester
- Structure : Phenyl group at the 4-position; ethyl ester instead of carboxylic acid.
- Properties : High lipophilicity (due to phenyl and ester groups), with a melting point of 102–104°C. Synthesized in 99% yield via CuAAC .
- Applications : Intermediate for further derivatization; ester groups are often hydrolyzed to carboxylic acids for biological activity.
BTTAA [(4-{[Bis-(1-tert-butyl-1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-[1,2,3]triazol-1-yl)-acetic Acid]
- Structure : Bulky tert-butyl groups and a second triazole ring.
- Properties : Acts as a ligand in CuAAC, improving reaction efficiency. Water-soluble due to the carboxylic acid group .
- Applications : Critical for bioconjugation and antibody-drug conjugate (ADC) synthesis.
(4-Formyl-[1,2,3]triazol-1-yl)-acetic Acid
- Structure : Formyl group at the 4-position.
- Properties : Reactive aldehyde group enables further functionalization. Predicted pKa = 3.17, indicating moderate acidity .
- Applications : Building block for Schiff base formation or crosslinking reactions.
1,2,4-Triazole-1-acetic Acid
- Structure : 1,2,4-triazole isomer instead of 1,2,3-triazole.
- Properties : Molecular weight = 127.10 g/mol; distinct electronic properties due to altered nitrogen positions .
- Applications : Less common in click chemistry but used in coordination polymers .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| (4-Diethoxymethyl-triazol-1-yl)-acetic acid | ~255.3* | Not reported | Diethoxymethyl, carboxylic acid | High lipophilicity, moderate acidity |
| (4-Phenyl-triazol-1-yl)-acetic acid ethyl ester | 231.26 | 102–104 | Phenyl, ethyl ester | Crystalline solid, high yield |
| BTTAA | ~500.6* | Not reported | tert-butyl, carboxylic acid | Water-soluble, catalytic ligand |
| (4-Formyl-triazol-1-yl)-acetic acid | 155.11 | Not reported | Formyl, carboxylic acid | Reactive aldehyde |
| 1,2,4-Triazole-1-acetic acid | 127.10 | Not reported | 1,2,4-triazole, carboxylic acid | Isomeric electronic effects |
*Calculated based on structural formula.
Biological Activity
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid is a synthetic compound belonging to the triazole class, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, along with mechanisms of action and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a diethoxymethyl group attached to a triazole ring and an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 229.23 g/mol. The triazole ring is known for its ability to interact with various biological targets, influencing numerous biological pathways.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.23 g/mol |
| Functional Groups | Diethoxymethyl, Triazole, Acetic Acid |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The triazole ring enhances its interaction with microbial enzymes and receptors, potentially leading to inhibition of growth in various pathogens.
Case Study: Antifungal Activity
A study demonstrated the compound's effectiveness against several fungal strains, showing inhibition zones comparable to established antifungal agents. The mechanism likely involves disruption of fungal cell membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways.
The proposed mechanism includes:
- Inhibition of enzyme activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor binding : It can bind to specific receptors that regulate cell growth and survival.
Table 2: Biological Activities
| Activity Type | Pathogen/Cell Type | Mechanism of Action |
|---|---|---|
| Antimicrobial | Various Bacteria | Enzyme inhibition |
| Antifungal | Fungal Strains | Membrane disruption |
| Anticancer | Cancer Cell Lines | Apoptosis induction |
Research Findings
Recent studies have focused on the synthesis of this compound analogs to enhance its biological activity. These analogs have shown improved efficacy against resistant strains of bacteria and cancer cells.
Synthesis Techniques
Various synthetic routes have been explored to optimize yields and purity. Methods include:
- Copper-catalyzed azide-alkyne cycloaddition : This method has been particularly effective in producing high-purity derivatives.
- Functional group modifications : Altering substituents on the triazole ring has yielded compounds with enhanced bioactivity.
Comparative Analysis
Comparative studies with other triazole derivatives indicate that this compound possesses unique properties due to its specific substitution pattern.
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-Methyl-[1,2,3]triazole | Antimicrobial | Simpler structure |
| 1-Hydroxy-[1,2,3]triazole | Enhanced solubility | Used in pharmaceuticals |
| 5-Amino-[1,2,3]triazole | Herbicidal properties | Different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
